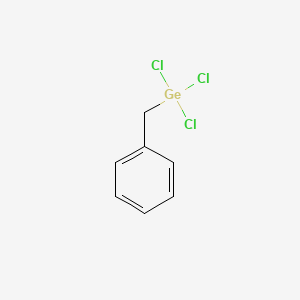

Benzyltrichlorogermane

Description

Benzyltrichlorogermane (C₇H₇Cl₃Ge, CAS 6181-21-1) is an organogermanium compound characterized by a germanium atom bonded to three chlorine atoms and a benzyl group (C₆H₅CH₂–). It is widely utilized as a precursor in materials science, particularly for synthesizing cubic germasilsesquioxanes (Ge-SQs), which are hybrid materials with applications in advanced ceramics, catalysis, and electronics . The compound is commercially available (e.g., from Gelest, USA) and is typically used without further purification due to its stability under inert conditions .

Properties

IUPAC Name |

benzyl(trichloro)germane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl3Ge/c8-11(9,10)6-7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFBSKVKYLFXSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[Ge](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl3Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501777 | |

| Record name | Benzyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6181-21-1 | |

| Record name | Benzyl(trichloro)germane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyltrichlorogermane can be synthesized through the reaction of benzyl chloride with germanium tetrachloride in the presence of a suitable catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where benzyl chloride and germanium tetrachloride are combined under controlled temperature and pressure conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Benzyltrichlorogermane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form benzylgermanium derivatives.

Oxidation Reactions: It can be oxidized to form higher oxidation state germanium compounds

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are commonly employed.

Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used

Major Products Formed:

Substitution: Benzylgermanium alkoxides or amines.

Reduction: Benzylgermanium hydrides.

Oxidation: Benzylgermanium oxides

Scientific Research Applications

Benzyltrichlorogermane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organogermanium compounds.

Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

Medicine: Research is ongoing to investigate its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of germanium-based materials and as a catalyst in organic synthesis

Mechanism of Action

The mechanism of action of benzyltrichlorogermane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their normal function. The pathways involved include nucleophilic substitution and redox reactions .

Comparison with Similar Compounds

Physical Properties

A comparison of key physical properties is summarized in Table 1.

Key Observations :

- This compound exhibits a higher vaporization enthalpy (58.8 kJ/mol) compared to alkyl-substituted analogs like heptyltrichlorogermane (52.3 kJ/mol), attributed to the bulkier benzyl group enhancing intermolecular interactions .

- Data gaps for other compounds highlight the need for further experimental characterization.

Biological Activity

Benzyltrichlorogermane (CHClGe) is an organogermanium compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparisons with similar compounds.

Overview of this compound

This compound is characterized by a benzyl group attached to a germanium atom, which is further bonded to three chlorine atoms. This structure imparts unique chemical properties that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The compound's chlorine atoms can facilitate nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates that affect cellular processes.

Key Mechanisms Include:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- DNA Interaction : The compound can bind to DNA, potentially affecting gene expression and protein synthesis.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria .

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MICs) ranging from 25 to 50 µg/ml against pathogens such as Vibrio cholerae and Enterococcus faecalis .

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Vibrio cholerae | 25-50 |

| Enterococcus faecalis | 25-50 |

| Micrococcus luteus | 25 |

| Shigella sonei | 25 |

Cytotoxicity Studies

While this compound shows promising antimicrobial effects, its cytotoxicity towards human cells has raised concerns. Some studies indicate that it may exhibit toxic effects at certain concentrations, necessitating further investigation into its safety profile .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Compounds derived from similar organogermanium structures have shown potential in modulating inflammatory pathways, suggesting that this compound may also possess this capability .

Case Studies and Research Findings

- Antibacterial Efficacy : In a study focusing on the antibacterial activity of various organogermanium compounds, this compound demonstrated effective inhibition against multiple bacterial strains. The results indicated a potential role for this compound in developing new antibacterial agents .

- Toxicological Assessment : A separate investigation into the cytotoxic effects of this compound revealed varying levels of toxicity depending on the concentration used. This study emphasized the need for careful dosage regulation in therapeutic applications .

Comparison with Similar Compounds

This compound can be compared with other organometallic compounds to understand its unique properties better:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzyltrimethylgermanium | CHGe | Lower toxicity; moderate antibacterial |

| Trichloro(phenyl)germanium | CHClGe | Higher cytotoxicity; effective against fungi |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.